molecular formula C7H11ClN2O2 B106461 (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide CAS No. 214398-99-9

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

Cat. No.: B106461
CAS No.: 214398-99-9
M. Wt: 190.63 g/mol
InChI Key: YKDRUBGIBPCRBH-YFKPBYRVSA-N
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Preparation Methods

The synthetic routes and reaction conditions for LY-25582 are not widely published. typical preparation methods for such compounds involve multi-step organic synthesis, including the formation of key intermediates and final coupling reactions under controlled conditions. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, using techniques such as chromatography for purification.

Chemical Reactions Analysis

LY-25582 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

LY-25582 has several scientific research applications:

    Chemistry: Used to study the structure-activity relationship of opioid receptors.

    Biology: Investigates the role of opioid receptors in cellular signaling pathways.

    Medicine: Explores potential therapeutic applications in treating obesity and other conditions related to opioid receptor activity.

    Industry: Potential use in developing new drugs targeting opioid receptors.

Mechanism of Action

Comparison with Similar Compounds

LY-25582 is unique due to its high affinity for all three major opioid receptors (mu, delta, and kappa). Similar compounds include:

These compounds differ in their receptor selectivity and therapeutic applications, highlighting the uniqueness of LY-25582 in its broad receptor affinity and potential research applications.

Properties

IUPAC Name

(2S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O2/c8-4-6(11)10-3-1-2-5(10)7(9)12/h5H,1-4H2,(H2,9,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDRUBGIBPCRBH-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CCl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473494
Record name (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214398-99-9
Record name (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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